molecular formula C10H10Br2O2 B13671193 Ethyl 2,6-dibromo-3-methylbenzoate

Ethyl 2,6-dibromo-3-methylbenzoate

Cat. No.: B13671193
M. Wt: 321.99 g/mol
InChI Key: BMMOOLIGQKJCCT-UHFFFAOYSA-N
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Description

Ethyl 2,6-dibromo-3-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two bromine atoms and a methyl group attached to a benzene ring, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,6-dibromo-3-methylbenzoate typically involves the bromination of 3-methylbenzoic acid followed by esterification. The process can be summarized in the following steps:

    Bromination: 3-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 6 positions of the benzene ring.

    Esterification: The resulting 2,6-dibromo-3-methylbenzoic acid is then reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient bromination and esterification. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dibromo-3-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 2,6-dibromo-3-methylbenzyl alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Substitution: Ethyl 2,6-diamino-3-methylbenzoate, ethyl 2,6-dithio-3-methylbenzoate.

    Reduction: 2,6-dibromo-3-methylbenzyl alcohol.

    Oxidation: Ethyl 2,6-dibromo-3-carboxybenzoate.

Scientific Research Applications

Ethyl 2,6-dibromo-3-methylbenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.

    Materials Science: It is utilized in the preparation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2,6-dibromo-3-methylbenzoate involves its interaction with various molecular targets. The bromine atoms and the ester functional group play a crucial role in its reactivity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atoms act as leaving groups, allowing the introduction of other functional groups into the benzene ring. Additionally, the ester group can participate in nucleophilic acyl substitution reactions, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

Ethyl 2,6-dibromo-3-methylbenzoate can be compared with other similar compounds such as:

    Ethyl 2,4-dibromo-3-methylbenzoate: Similar structure but with bromine atoms at different positions, leading to different reactivity and applications.

    Ethyl 2,6-dichloro-3-methylbenzoate: Chlorine atoms instead of bromine, resulting in different chemical properties and reactivity.

    Ethyl 2,6-dibromo-4-methylbenzoate: Methyl group at a different position, affecting the compound’s steric and electronic properties.

Properties

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

ethyl 2,6-dibromo-3-methylbenzoate

InChI

InChI=1S/C10H10Br2O2/c1-3-14-10(13)8-7(11)5-4-6(2)9(8)12/h4-5H,3H2,1-2H3

InChI Key

BMMOOLIGQKJCCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)C)Br

Origin of Product

United States

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